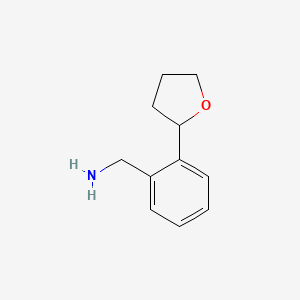
(2-(Tetrahydrofuran-2-yl)phenyl)methanamine
Descripción general
Descripción
2-(Tetrahydrofuran-2-yl)phenyl)methanamine, also known as 2-THPMA, is an organic compound derived from the aromatic amine family of compounds. It is a derivative of the phenylmethanamine family, which is composed of a non-aromatic ring with two nitrogen atoms attached to it. 2-THPMA has a wide range of applications in both the scientific and medical fields due to its unique properties.
Aplicaciones Científicas De Investigación
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, influencing the pharmacokinetics of a vast array of drugs. Research into selective chemical inhibitors of these enzymes can help predict drug-drug interactions and improve drug design to minimize adverse effects. For example, compounds structurally related to "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" could potentially serve as selective inhibitors or substrates for CYP enzymes, thereby providing insights into enzyme selectivity and mechanism of action (Khojasteh et al., 2011).
Neuropharmacology and Receptor Agonism
Compounds with structural similarities to "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" may interact with neurotransmitter receptors, such as the 5-HT2A receptor. These interactions can provide valuable insights into the development of new therapeutic agents for treating CNS diseases. For instance, understanding how these compounds modulate receptor activity can aid in the design of drugs with specific pharmacological profiles for the treatment of depression, anxiety, and other neuropsychiatric disorders (Giovanni & Deurwaerdère, 2017).
Biopolymers and Nanotechnology
The synthesis and functionalization of biopolymers using chemical compounds offer vast potential in nanotechnology and materials science. For example, derivatives of "(2-(Tetrahydrofuran-2-yl)phenyl)methanamine" might be utilized in creating new polymer materials with unique properties for drug delivery systems, biocompatible coatings, or as components in nanodevices. Research in this area focuses on developing materials with tailored properties for specific biomedical applications (Lecker et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as phenylmethanamines have been known to interact with various biological targets .
Mode of Action
It’s worth noting that amines can undergo oxidation reactions to produce different synthetic intermediates such as imines, nitriles, oximes, and amides .
Biochemical Pathways
It has been reported that similar compounds can be used to produce a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions .
Pharmacokinetics
The compound’s properties such as boiling point and density have been predicted .
Result of Action
Similar compounds have been used in the production of amino-containing compounds from biomass .
Action Environment
The action of (2-(Tetrahydrofuran-2-yl)phenyl)methanamine can be influenced by various environmental factors. For instance, the oxidation of amines has been reported to be efficiently carried out under mild conditions .
Propiedades
IUPAC Name |
[2-(oxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-2,4-5,11H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNDZCRDDCLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyloctahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1471895.png)
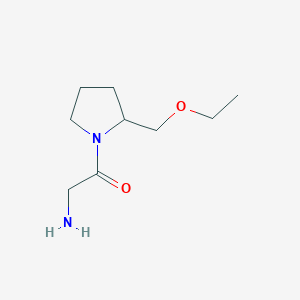

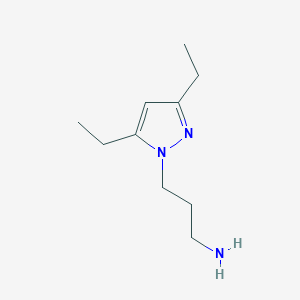
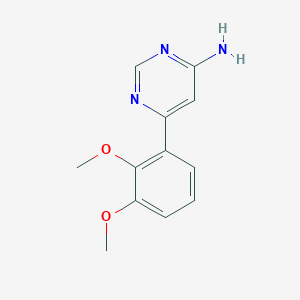
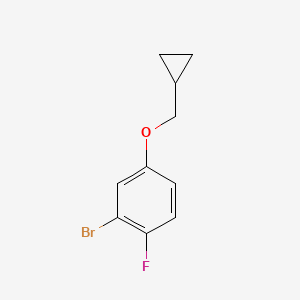
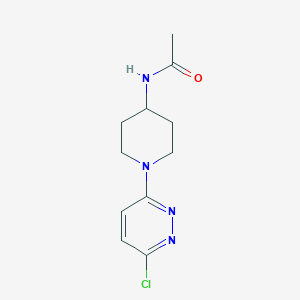
![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)
![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)
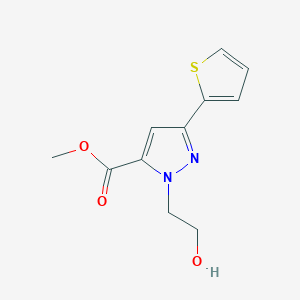

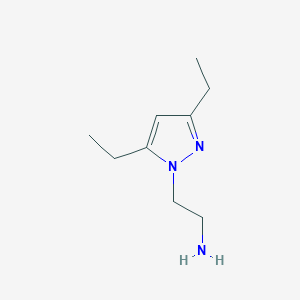

![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)